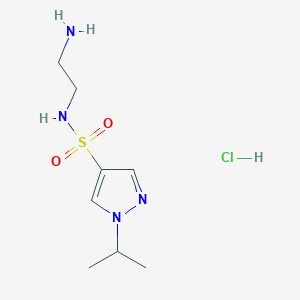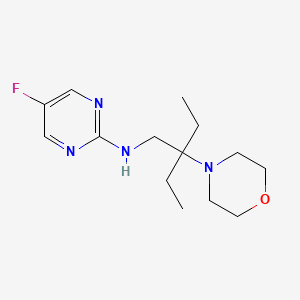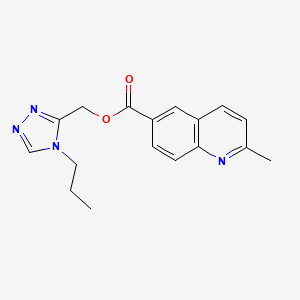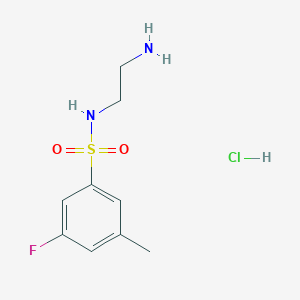
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride, commonly known as AEBSF, is a synthetic protease inhibitor that is widely used in biochemical and molecular biology research. It is a white crystalline powder that is soluble in water and is often used to inhibit serine proteases.
Mechanism of Action
AEBSF works by irreversibly binding to the active site of serine proteases, which prevents them from carrying out their normal function. This inhibition occurs through the formation of a covalent bond between the sulfonamide group of AEBSF and the active site serine residue of the protease.
Biochemical and Physiological Effects:
AEBSF has been shown to have a number of biochemical and physiological effects. In addition to inhibiting serine proteases, it has been shown to inhibit other enzymes, including trypsin and chymotrypsin. AEBSF has also been shown to have anti-inflammatory effects and to inhibit the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of AEBSF is its specificity for serine proteases, which makes it a valuable tool for studying the role of these enzymes in biological processes. However, its irreversible binding to proteases can also be a limitation, as it can make it difficult to study the effects of protease inhibition on cellular function over longer periods of time.
Future Directions
There are a number of potential future directions for research involving AEBSF. One area of interest is the development of new drugs that target serine proteases, particularly those involved in diseases such as cancer and inflammation. Another area of interest is the study of the physiological effects of AEBSF, particularly its anti-inflammatory and anti-cancer properties. Finally, there is potential for the development of new protease inhibitors based on the structure of AEBSF, which could have improved specificity and binding properties.
Synthesis Methods
AEBSF is synthesized through a multistep process that involves the reaction of 2-(chloromethyl)oxirane with 2-aminoethanol, followed by the reaction of the resulting product with 1,2-propanediamine. The final step involves the reaction of the resulting product with 4,5-dihydro-1H-pyrazole-1-carboxamide and sulfamic acid.
Scientific Research Applications
AEBSF is commonly used in scientific research as a protease inhibitor. It is particularly effective at inhibiting serine proteases, which are enzymes that play a key role in many biological processes, including blood clotting, inflammation, and cell signaling. AEBSF is often used to study the role of serine proteases in these processes and to develop new drugs that target these enzymes.
properties
IUPAC Name |
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2S.ClH/c1-7(2)12-6-8(5-10-12)15(13,14)11-4-3-9;/h5-7,11H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOVCEIANQTZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)

![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)
![3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)
